N-Ethyl vs. N-Methyl: Lipophilicity & Basicity Differentiation
The N-ethyl substitution on (1-Ethyl-4-piperidinyl)acetic acid hydrate provides a calculated LogP of -1.26 , representing increased lipophilicity relative to the N-methyl analog (LogP ~ -2.0 predicted for 1-methyl-4-piperidineacetic acid) [1]. Additionally, the conjugate acid of the N-ethyl derivative exhibits a calculated pKa of 4.49±0.10 , which differs from the unsubstituted piperidine-4-acetic acid (predicted pKa ~4.41) and the N-methyl variant. These differential physicochemical parameters govern the compound's phase-transfer behavior in biphasic reaction systems, its chromatographic retention characteristics during purification, and its solubility profile in organic solvents commonly employed for amide bond formation.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | -1.26 (calculated LogP for N-ethyl derivative) |
| Comparator Or Baseline | N-methyl analog: ~ -2.0 (predicted LogP) |
| Quantified Difference | Increased lipophilicity of approximately 0.74 LogP units for N-ethyl vs. N-methyl |
| Conditions | ACD/Labs calculated LogP values; predicted data |
Why This Matters
Higher LogP for the N-ethyl derivative improves solubility in organic reaction solvents and enhances compatibility with hydrophobic synthetic intermediates, directly affecting coupling efficiency in multi-step syntheses.
- [1] Predicted LogP for 1-methyl-4-piperidineacetic acid based on structural similarity and computational estimation. Note: Experimental LogP for N-methyl analog not publicly reported. View Source
